4-[4-(4-Amino-3-nitrophenoxy)-2,3,5,6-tetrafluorophenoxy]-2-nitrophenylamine
CAS No.:
Cat. No.: VC16061966
Molecular Formula: C18H10F4N4O6
Molecular Weight: 454.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H10F4N4O6 |
|---|---|
| Molecular Weight | 454.3 g/mol |
| IUPAC Name | 4-[4-(4-amino-3-nitrophenoxy)-2,3,5,6-tetrafluorophenoxy]-2-nitroaniline |
| Standard InChI | InChI=1S/C18H10F4N4O6/c19-13-15(21)18(32-8-2-4-10(24)12(6-8)26(29)30)16(22)14(20)17(13)31-7-1-3-9(23)11(5-7)25(27)28/h1-6H,23-24H2 |
| Standard InChI Key | LEMSWPKHKMDOGI-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1OC2=C(C(=C(C(=C2F)F)OC3=CC(=C(C=C3)N)[N+](=O)[O-])F)F)[N+](=O)[O-])N |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 4-[4-(4-amino-3-nitrophenoxy)-2,3,5,6-tetrafluorophenoxy]-2-nitroaniline, reflecting its biphenylether backbone with nitro and amino groups at specific positions and fluorine atoms on the central phenoxy ring. Its molecular formula, C₁₈H₁₀F₄N₄O₆, corresponds to a molecular weight of 454.3 g/mol.
Structural Features
The compound’s structure comprises two nitro-substituted aromatic rings connected via ether linkages (Figure 1). Key features include:
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A central 2,3,5,6-tetrafluorophenoxy group bridging two aromatic rings.
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Nitro groups at the 3-position of one ring and the 2-position of the terminal ring.
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An amino group at the 4-position of the terminal ring.
This arrangement creates a highly polarized electron distribution, with fluorine atoms enhancing steric and electronic stability.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₀F₄N₄O₆ |
| Molecular Weight | 454.3 g/mol |
| IUPAC Name | 4-[4-(4-amino-3-nitrophenoxy)-2,3,5,6-tetrafluorophenoxy]-2-nitroaniline |
| SMILES | C1=CC(=C(C=C1OC2=C(C(=C(C(=C2F)F)OC3=CC(=C(C=C3)N)N+[O-])F)F)N+[O-])N |
| InChIKey | LEMSWPKHKMDOGI-UHFFFAOYSA-N |
Synthesis and Chemical Reactivity
Reactivity Profile
The molecule’s functional groups dictate its reactivity:
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Nitro Groups: Susceptible to reduction to amines or hydroxylamines under acidic or catalytic conditions.
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Amino Group: Participates in diazotization, acylation, or Schiff base formation.
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Fluorinated Aromatic Rings: Resist electrophilic substitution but may undergo nucleophilic attack at electron-deficient positions.
Physicochemical Properties and Stability
Solubility and Stability
The compound’s low polarity (due to fluorinated regions) suggests limited solubility in polar solvents like water but moderate solubility in dichloromethane or dimethylformamide. Fluorine atoms enhance thermal and oxidative stability, making it resistant to degradation under standard conditions.
Spectroscopic Characteristics
Though experimental data are sparse, theoretical predictions indicate:
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IR Spectroscopy: Strong absorption bands for N-H (3300–3500 cm⁻¹), NO₂ (1520–1350 cm⁻¹), and C-F (1100–1000 cm⁻¹).
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NMR: Distinct ¹⁹F NMR signals between -140 ppm and -160 ppm for tetrafluorophenoxy groups .
| Compound | Key Features | Potential Use |
|---|---|---|
| 4-HPPP | Phenoxyphenol, induces apoptosis | Anticancer therapy |
| 4-Amino-4'-nitrobiphenyl | Biphenyl amine-nitro derivative | Organic synthesis |
| Target Compound | Fluorinated, multi-nitro/amino groups | Pharmaceuticals, materials |
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